molecular formula C10H11BN2O4 B11875696 (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid

(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No.: B11875696
M. Wt: 234.02 g/mol
InChI Key: KMEUPWFYPHWYNL-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid is a boronic acid derivative featuring an imidazo[1,2-a]pyridine core substituted with an ethoxycarbonyl group at position 3 and a boronic acid moiety at position 6. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in drug discovery .

The ethoxycarbonyl group at position 3 may influence electronic and steric properties, affecting reactivity in coupling reactions and solubility profiles. The boronic acid at position 6 enables participation in cross-coupling reactions, making it a valuable intermediate for synthesizing complex heterocycles.

Properties

Molecular Formula

C10H11BN2O4

Molecular Weight

234.02 g/mol

IUPAC Name

(3-ethoxycarbonylimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-5-12-9-4-3-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3

InChI Key

KMEUPWFYPHWYNL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=NC=C2C(=O)OCC)C=C1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the boronic acid group . Another approach involves metal-free oxidation and photocatalysis strategies .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid serves as a versatile building block for constructing more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid can be contextualized by comparing it with related imidazo[1,2-a]pyridine-based boronic acids and esters. Below is a detailed analysis:

Structural and Physicochemical Comparison

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Applications/Notes
This compound Ethoxycarbonyl (3), Boronic acid (6) C₁₁H₁₂BN₂O₄ Not reported Not reported Cross-coupling intermediate; discontinued
(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid Carbamoyl (3), Boronic acid (6) C₈H₈BN₃O₃ 204.98 7.85 Enhanced solubility due to carbamoyl group; potential for drug conjugates
Imidazo[1,2-a]pyridine-6-boronic acid None (3), Boronic acid (6) C₇H₇BN₂O₂ 177.95 Not reported Simpler structure; higher reactivity in couplings
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Bromo (3), Ethoxycarbonyl (6) C₁₁H₁₀BrN₂O₂ 297.12 Not reported Precursor for boronic acid synthesis; lacks boronic acid moiety
1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid Cyclopropane-carboxylic acid (1), None (3) C₁₁H₁₀N₂O₂ 202.21 Not reported Steric bulk from cyclopropane; potential pharmacokinetic modulation

Pharmacokinetic and Stability Considerations

  • Synthetic Precursors : Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1215504-30-5) serves as a precursor for boronic acid synthesis but lacks the boronic acid group, limiting its direct utility in couplings .

Biological Activity

(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid, with the CAS number 2169243-60-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C10H11BN2O4 and a molecular weight of 234.02 g/mol. It is part of a class of compounds known for their ability to interact with various biological targets, particularly in the context of therapeutic applications.

  • Molecular Formula : C10H11BN2O4
  • Molecular Weight : 234.02 g/mol
  • CAS Number : 2169243-60-9

Boronic acids are known to exhibit unique interactions with biomolecules due to their ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications. The imidazo[1,2-a]pyridine scaffold contributes to the compound's ability to interact with specific enzymes and receptors, potentially modulating their activity.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to exert cytotoxic effects on human breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on various kinases involved in cancer signaling pathways.

Target Enzyme IC50 (nM) Effect
JAK150Inhibition of phosphorylation
JAK275Reduced signaling in cancer cells

Case Studies

A notable case study involved the evaluation of this compound's efficacy in animal models of cancer. In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune response.

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